Biochemical Selectivity: AZ-Tak1 vs. Closest Off-Targets IRAK4 and IRAK1
AZ-Tak1 exhibits quantifiable selectivity for TAK1 over the structurally related IRAK family kinases, which share high sequence identity within the ATP-binding pocket [1]. In biochemical kinase activity assays, AZ-Tak1 demonstrates >1.5 log-fold greater potency against TAK1 relative to IRAK4 and IRAK1 [2]. This selectivity window is a critical differentiator from pan-kinase inhibitors and earlier TAK1 inhibitors with broader off-target profiles.
| Evidence Dimension | IC50 for kinase inhibition |
|---|---|
| Target Compound Data | TAK1 IC50 = 9.5 nM |
| Comparator Or Baseline | IRAK4 IC50 = 120 nM; IRAK1 IC50 = 390 nM |
| Quantified Difference | 12.6-fold selectivity vs. IRAK4; 41.1-fold selectivity vs. IRAK1 |
| Conditions | Biochemical kinase activity assay; recombinant purified kinases; ATP concentration at Km |
Why This Matters
This selectivity profile reduces the likelihood of confounding biological effects from IRAK inhibition, enabling cleaner interrogation of TAK1-specific signaling in inflammatory and oncology models.
- [1] Scarneo, S. A., et al. (2019). A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. Journal of Biological Chemistry, 295(6), 1565–1574. DOI: 10.1074/jbc.RA119.011857 View Source
- [2] Totzke, J., et al. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chemical Biology, 24(8), 1029–1039.e7. DOI: 10.1016/j.chembiol.2017.07.011 View Source
